![molecular formula C19H25N5O3 B6497226 8-(4-ethoxyphenyl)-4-oxo-N-pentyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-55-3](/img/structure/B6497226.png)

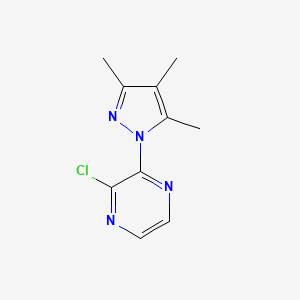

8-(4-ethoxyphenyl)-4-oxo-N-pentyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazines are a class of nitrogen-containing heterocycles . They are part of a larger class of molecules known as triazines, which have three nitrogen atoms in a six-membered aromatic ring . The specific compound you mentioned also contains an imidazo group, making it a fused ring system .

Synthesis Analysis

The synthesis of 1,2,4-triazines can involve several methods, including reactions with carboxylic acids through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine . Another method involves the reaction of 3-substituted 1,2,4-triazines with nitronate anions .Molecular Structure Analysis

The molecular structure of 1,2,4-triazines is a six-membered ring with three nitrogen atoms and three carbon atoms . The specific compound you mentioned would have additional groups attached to this ring, including an ethoxyphenyl group, a pentyl group, and an imidazo group .Chemical Reactions Analysis

1,2,4-Triazines can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific reactions that “8-(4-ethoxyphenyl)-4-oxo-N-pentyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide” would undergo would depend on the conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(4-ethoxyphenyl)-4-oxo-N-pentyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide” would depend on its specific structure. In general, 1,2,4-triazines are stable compounds due to the presence of the aromatic triazine ring .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Azolo [1,2,4]triazines have garnered attention due to their structural similarity with known antiviral drugs. For instance, the antiviral drug triazavirin (sodium salt of 3-nitro-7-methylthio-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one, dihydrate) is successfully used in medical practice for treating and preventing influenza, acute respiratory viral infections, and tick-borne encephalitis. The development and targeted synthesis of azolo [1,2,4]triazines remain relevant, especially in the search for new antiviral agents .

Synthesis Methods

The synthesis of azolo [1,2,4]triazines primarily involves two approaches:

- Annulation of Azole Ring : Here, the azole fragment is annulated to the 1,2,4-triazine ring. The specific methods vary based on the resulting azole fragment structure .

Pharmacological Activity

Researchers have synthesized derivatives of 8-aryl-3,4-dioxo-2H,8H-6,7-dihydroimidazo[2,1-c][1,2,4]triazines and evaluated them for pharmacological activity. Additionally, new series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested for anti-inflammatory and analgesic effects .

Selective Kinase Inhibition

The bulky substitution at C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine is crucial for developing selective inhibitors of kinases such as VEGFR2, EGFR, and c-Met. Structural modifications at these positions significantly impact the compound’s activity .

Safety and Hazards

Zukünftige Richtungen

The future directions for research into “8-(4-ethoxyphenyl)-4-oxo-N-pentyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide” and similar compounds could involve further exploration of their biological activity and potential uses as therapeutic agents . Additionally, new methods for their synthesis could be developed to improve yield and selectivity .

Eigenschaften

IUPAC Name |

8-(4-ethoxyphenyl)-4-oxo-N-pentyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-3-5-6-11-20-17(25)16-18(26)24-13-12-23(19(24)22-21-16)14-7-9-15(10-8-14)27-4-2/h7-10H,3-6,11-13H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRDHSHCZHHOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-ethoxyphenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one](/img/structure/B6497155.png)

![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(propan-2-yl)acetamide](/img/structure/B6497159.png)

![N-(2-hydroxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497169.png)

![N-cycloheptyl-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497173.png)

![8-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497186.png)

![N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497190.png)

![N-[3-(1H-imidazol-1-yl)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497204.png)

![8-(4-methoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497207.png)

![8-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497214.png)

![N-(butan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497222.png)

![N-butyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497229.png)

![4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6497233.png)

![3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6497239.png)